[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol
Description
[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and a 3-aminopyridin-2-yl group at the 1-position.
Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-2-1-4-12-10(9)13-5-3-8(6-13)7-14/h1-2,4,8,14H,3,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHREPHTYMSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyridine Group: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced.
Addition of the Hydroxymethyl Group: This can be done through reduction reactions or other suitable methods to introduce the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine or pyrrolidine rings.
Substitution: The aminopyridine group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aminopyridine ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine and pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The aminopyridine group can interact with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
| Compound Name | Pyridine Substituent | Pyrrolidine Substituent | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol | 3-Amino | Hydroxymethyl | 209.25* | Hydrogen-bond donor (NH₂, OH) |
| [1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol | 6-Fluoro | Hydroxymethyl | 226.25* | Electron-withdrawing fluorine |
| {4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol | 4-Fluorophenyl-pyrazole | Hydroxymethyl | 435.45 | Bulky aromatic substituent |
| (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol | 5-Bromo, 3-Nitro | Hydroxymethyl | 302.13 | Strong electron-withdrawing groups |
| (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol | 2-Fluoro | Silyl-protected hydroxymethyl | 396.54 | Enhanced lipophilicity |
*Calculated based on formula; exact values may vary.
Functional Group Impact on Properties
- Fluorine Substituents (e.g., 6-Fluoro) : Fluorine enhances metabolic stability and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups (e.g., Bromo, Nitro) : These groups decrease electron density on the pyridine ring, altering reactivity and interactions with electron-rich biological targets .
- Silyl-Protected Hydroxymethyl : The tert-butyldimethylsilyl (TBS) group increases hydrophobicity and protects the hydroxyl group during synthesis, a strategy reversed in the target compound for functional activity .
Biological Activity
Introduction
[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to a pyridine moiety, characterized by an amino group at the 3-position of the pyridine. Its empirical formula is with a molecular weight of 193.25 g/mol. The compound's pharmacological properties are primarily attributed to its interactions with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine and pyridine rings. The general synthetic pathway includes:
- Formation of the Pyrrolidine Ring : Reaction of appropriate precursors under basic conditions.
- Introduction of the Amino Group : Amination of the pyridine ring.
- Methylation : Addition of a methylene bridge to connect the two rings.
The detailed synthesis protocols have been documented in various studies, showcasing the versatility in modifying the structure to enhance biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with biological targets such as enzymes involved in inflammatory pathways and cellular signaling mechanisms. Notably, it has shown:
- Inhibition of Prostaglandin Synthesis : This suggests potential applications in managing pain and inflammation.
- Antiproliferative Effects : Studies indicate that this compound can inhibit cell growth in various cancer cell lines, including MCF-7 breast cancer cells and other tumor types.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial membranes or inhibit essential enzymatic processes within microbial cells.
| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
| Antifungal | C. albicans | 16.69 - 78.23 µM |
Case Studies
-
Anticancer Properties :
- A study evaluated the effects of this compound on human cancer cell lines, revealing significant cytotoxicity against MCF-7 cells with IC50 values indicating effective dose-response relationships.
-
Inflammation Modulation :
- In vitro assays demonstrated that this compound could reduce inflammatory markers in activated macrophages, suggesting its potential use as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activities:
- Structure–Activity Relationship (SAR) studies have revealed that modifications at specific positions on the pyridine or pyrrolidine rings can significantly impact potency and selectivity against various biological targets.
Future Directions
Further research is warranted to explore:
- The detailed pharmacokinetics and pharmacodynamics of this compound.
- Potential therapeutic applications in treating inflammatory diseases and cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
